N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activity. While specific studies directly related to this compound are scarce, research on similar compounds provides insights into its potential synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related N-substituted imidazolylbenzamides has been detailed, highlighting methodologies that could be applied to our compound of interest. For instance, Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of various N-substituted imidazolylbenzamides, emphasizing the versatility of the imidazolyl group in drug development (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure and characterization of similar compounds have been conducted using various spectroscopic techniques. Ünver et al. (2009) provided insights into the structural properties of triazolone derivatives with imidazolyl groups, utilizing UV–vis, IR, NMR, and X-ray crystallography (Ünver et al., 2009).
Chemical Reactions and Properties
Imidazolylbenzamides participate in various chemical reactions, contributing to their diverse chemical properties. Balewski and Kornicka (2021) described the synthesis of a guanidine derivative through the reaction of a related compound with aniline, demonstrating the chemical versatility of the imidazolyl group (Balewski & Kornicka, 2021).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(phenylsulfanylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(22-11-4-13-23-14-12-21-16-23)18-9-7-17(8-10-18)15-25-19-5-2-1-3-6-19/h1-3,5-10,12,14,16H,4,11,13,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQXHHDVZCXRPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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